molecular formula C20H12F3N3O3 B2800894 1-(4-Nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252059-85-1

1-(4-Nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2800894
CAS No.: 252059-85-1
M. Wt: 399.329
InChI Key: WLNOWKQKUOZHDU-UHFFFAOYSA-N
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Description

This compound is a trifluoromethyl group containing pyrazole-3-carboxamide derivative . It’s also known as TNP . The trifluoromethyl group has found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .


Synthesis Analysis

The synthesis of similar compounds involves the use of readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triformate (TFBen) as starting materials . The reaction features broad substrate scope, high efficiency, and scalability .


Molecular Structure Analysis

The structure of the molecule has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis . DFT calculations employing B3LYP method with 6-311+G(d,p) basis set have been carried out to determine the theoretical characterization, spectroscopic, and electronic properties of the compound .

Scientific Research Applications

Synthesis and Characterization

Research has led to the development of various pyridine and fused pyridine derivatives, exploring the reactivity of similar compounds to create a wide array of heterocyclic compounds with potential applications in materials science and pharmaceuticals. For instance, the study on the synthesis of new series of pyridine derivatives reveals the potential for creating complex molecules with diverse functional groups, highlighting the chemical versatility of pyridine-based compounds (Al-Issa, 2012).

Reactivity and Applications

The reactivity of compounds structurally related to 1-(4-Nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile has been a subject of interest for developing novel synthetic pathways and materials. For example, investigations into the domino reactions of 3-nitro-2-(trifluoromethyl)-2H-chromenes with malononitriles have provided insights into synthesizing functionalized pyrans, which could be relevant for materials science and organic synthesis (Korotaev et al., 2013).

Structural Insights

Crystallographic studies have been essential in understanding the molecular and electronic structure of related compounds. For instance, the crystal structure determination of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine offers valuable insights into the structural aspects that govern the reactivity and properties of these molecules (Rybakov et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, 1-[4-(Trifluoromethyl)phenyl]ethanol, suggests that it should be stored in a dry, cool, and well-ventilated place. It also advises against food, drug, pesticide, or biocidal product use .

Future Directions

Trifluoromethyl group-containing compounds have found extensive applications in various areas, including pharmaceuticals and agrochemical industries . They have been the topic of interest for researchers across the world because of their wide spectrum of pharmacological activities . Therefore, there is an increase in interest for synthesizing these derivatives and analyzing their different properties in order to investigate possible applications .

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O3/c21-20(22,23)16-3-1-2-14(10-16)18-9-6-15(11-24)19(27)25(18)12-13-4-7-17(8-5-13)26(28)29/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNOWKQKUOZHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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